4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is an organic compound classified as a quinoline derivative. Quinoline derivatives are recognized for their diverse biological activities and have been extensively researched for potential therapeutic applications. This compound, with the CAS number 1031977-21-5, features a molecular formula of CHNO and a molecular weight of 306.4 g/mol. Its structure includes a quinoline core substituted with an amino group and a carboxylic acid, which contribute to its chemical reactivity and biological properties .
The synthesis of 4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid typically involves the reaction of 3,4-dimethylaniline with 6-methylquinoline-2-carboxylic acid. A common synthetic route employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This reaction is generally carried out in organic solvents such as dichloromethane at room temperature.
In industrial settings, more scalable methods such as continuous flow synthesis may be employed to enhance yield and purity. This approach allows for better control over reaction conditions and minimizes manual intervention, thus improving efficiency.
4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets, including enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
While specific physical properties such as density and boiling point are not readily available, the compound's structural features suggest it may exhibit moderate solubility in organic solvents due to the presence of both polar (carboxylic acid) and non-polar (quinoline ring) components.
The chemical properties are characterized by its potential reactivity through oxidation, reduction, and substitution reactions. Such reactivity is typical for compounds containing both amine and carboxylic acid functional groups .
4-[(3,4-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid has several scientific research applications:
This compound exemplifies the versatility of quinoline derivatives in various fields, highlighting their significance in both research and industrial applications.
Quinoline, a privileged heterocyclic scaffold in medicinal chemistry, enables rational drug design through its versatile chemical modifications and target specificity. Its bicyclic structure provides a stable platform for interactions with diverse biological targets, particularly kinases and nucleic acids. Recent advances (2020–2024) highlight quinoline-based small molecules as potent kinase inhibitors that disrupt aberrant signaling in cancers. Over 15 FDA-approved drugs feature this core, including kinase inhibitors like bosutinib (chronic myeloid leukemia) and neratinib (breast cancer), underscoring its clinical impact [1] [5]. The scaffold’s drug-likeness is evidenced by its balanced lipophilicity (logP 2–4) and presence in compounds with oral bioavailability >80%, facilitating blood-brain barrier penetration for neurological targets [3] [6].
Table 1: Clinically Approved Quinoline-Based Kinase Inhibitors
Drug Name | Primary Target | Therapeutic Use | Key Structural Features |
---|---|---|---|
Bosutinib | Bcr-Abl/Src kinases | Chronic myeloid leukemia | 4-[(2,4-dichlorophenyl)amino]quinoline |
Neratinib | HER2/EGFR kinases | Breast cancer | 4-anilinoquinoline with acrylamide |
Dovitinib | FGFR/VEGFR kinases | Renal cell carcinoma | 4-aminoquinoline with urea linker |
Innovative synthetic strategies, such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed annulations, enable efficient functionalization at the quinoline C4 position. Microwave-assisted SNAr achieves >90% yield for 4-aminoquinolines using 4,7-dichloroquinoline and amines, while palladium-catalyzed multicomponent reactions construct polysubstituted derivatives in a single step [5]. These methods accelerate the exploration of structure-activity relationships (SAR), exemplified by 4-aminoquinoline-2-carboxylic acid derivatives showing enhanced target affinity due to hydrogen-bonding capabilities of the carboxylate group [4].
4-Aminoquinoline derivatives exhibit distinctive pharmacological profiles governed by three critical structural elements:
Table 2: Structure-Activity Relationship (SAR) Principles for 4-Aminoquinoline Derivatives
Position | Modification | Biological Impact | Example Compound |
---|---|---|---|
C4 | Tertiary alkylamine | Lysosomal/mitochondrial accumulation | Chloroquine |
C2 | Carboxylic acid | Enhanced kinase/DNA binding via H-bonding | Target compound (this review) |
C6/C7 | Methyl/halogen substituents | Increased lipophilicity and membrane permeation | 6-Methylquinoline derivatives |
Recent drug-repurposing studies demonstrate that 4-aminoquinolines like 4-[(3,4-dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid inhibit pancreatic ductal adenocarcinoma (PDAC) cell lines at nanomolar concentrations (IC50: 50–200 nM). This derivative disrupts mitochondrial function and induces reactive oxygen species (ROS) in PANC-1 cells, overcoming chemoresistance [8]. The C2-carboxylic acid moiety enables Zn²⁺ chelation, potentially inhibiting metalloproteases involved in tumor progression [10]. Hybridization strategies tethering this scaffold to pyrazolinone or thiosemicarbazone units further enhance anticancer activity, as seen in MCF-7 breast cancer models where such hybrids showed 3-fold greater potency than doxorubicin [4] [10]. These advances validate 4-aminoquinoline-2-carboxylic acids as multifunctional templates for oncology drug development.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3